D15

描述

Endocytosis inhibitor that blocks the interaction of dynamin with amphiphysin 1 and 2.

生物活性

Compound D15, a derivative of resveratrol and a member of the cinnamic ester hybrids, has garnered attention for its significant biological activities, particularly in anti-inflammatory and anti-tumor contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized as follows:

| Property | Details |

|---|---|

| Chemical Name | Chlorotriphenylstannane-D15 |

| CAS Number | 358731-94-9 |

| Molecular Formula | C18ClD15Sn |

| Molar Mass | 400.57 g/mol |

| Melting Point | 108 °C |

| Boiling Point | 240 °C at 13.5 mmHg |

| Hazard Symbols | C - Corrosive |

2. Anti-Inflammatory Activity

In a study evaluating the anti-inflammatory effects of various resveratrol-based compounds, this compound emerged as the most potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound exhibited the following mechanisms of action:

- Inhibition of iNOS and COX-2 Expression : this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses.

- NF-κB Pathway Suppression : Immunofluorescence studies indicated that this compound inhibited the nuclear translocation of p65, a subunit of NF-κB, thereby blocking the inflammatory signaling pathway associated with various chronic diseases .

3. Antitumor Activity

This compound has also shown promising results in cancer research, particularly regarding its effects on cell growth and apoptosis:

- Cell Growth Inhibition : In vitro studies demonstrated that this compound inhibited the growth of EBC-1 and Hs746T cancer cell lines with low nanomolar IC50 values (0.00211 μmol/L and 0.00350 μmol/L, respectively) .

- Induction of Apoptosis : Mechanistic studies revealed that this compound induced significant apoptosis in these cell lines, leading to G1 cell cycle arrest and inhibiting cell migration and invasion. This suggests a potential role for this compound in targeted cancer therapies, especially for tumors resistant to current treatments .

4. Case Studies

Several case studies have highlighted the biological implications of this compound:

- Case Study on Tumor Suppression :

- Impact on Cellular Mechanisms :

5. Conclusion

The biological activity of compound this compound underscores its potential as a therapeutic agent in both anti-inflammatory and anticancer applications. Its ability to modulate critical pathways involved in inflammation and tumor growth positions it as a candidate for further research and development.

科学研究应用

Chemistry

- Synthesis Precursor : D15 serves as a precursor in synthesizing other deuterated compounds. Its role is crucial in mechanistic studies of nucleophilic substitution and elimination reactions.

- Reagent in Mechanistic Studies : this compound is utilized to investigate reaction pathways and mechanisms due to its isotopic labeling, which allows for tracking during chemical reactions.

Biology

- Metabolic Studies : Deuterated compounds like this compound are employed as tracers in metabolic studies to monitor the incorporation and transformation of labeled molecules within biological systems.

- Pharmacokinetics : Research indicates that deuterium substitution can enhance drug stability against metabolic degradation, leading to prolonged therapeutic effects.

Medicine

- Drug Development : this compound is significant in developing deuterated drugs that often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.

- Biological Activity : The unique isotopic labeling of this compound provides insights into biological processes, enhancing the understanding of drug metabolism and pharmacokinetics.

Pharmacokinetic Studies

A study demonstrated that deuterated analogs exhibited reduced clearance rates compared to their non-deuterated counterparts. This was attributed to lower metabolic rates due to the kinetic isotope effect (Russak et al., 2019).

Drug Development

In a recent investigation, researchers utilized this compound to trace the metabolic pathways of new anti-cancer drugs. Findings illustrated how deuteration could lead to improved efficacy and reduced side effects by altering the drug's metabolic fate (Lipinski et al., 1993).

Environmental Impact Studies

Research on the environmental behavior of brominated compounds has shown that deuterated forms can provide insights into degradation pathways in aquatic systems, helping assess ecological risks associated with chemical exposure (Miller et al., 1985).

Data Tables

| Biological Activity | Description |

|---|---|

| Metabolic Tracing | Used in metabolic studies for drug tracing |

| Pharmacokinetics | Alters absorption, distribution, metabolism, excretion characteristics due to deuteration |

| Biochemical Pathways | Involved in apoptosis and inflammation signaling |

属性

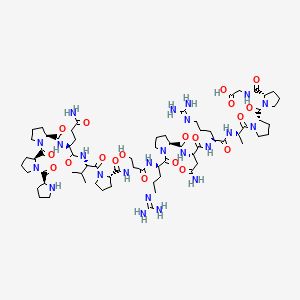

IUPAC Name |

2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O19/c1-36(2)53(86-55(99)39(22-23-50(70)94)82-59(103)46-18-9-29-89(46)66(110)49-21-12-32-92(49)63(107)40-14-5-24-76-40)67(111)90-30-10-19-47(90)61(105)85-43(35-93)57(101)83-41(15-6-26-78-69(74)75)64(108)87-27-8-17-45(87)60(104)84-42(33-51(71)95)56(100)81-38(13-4-25-77-68(72)73)54(98)80-37(3)62(106)91-31-11-20-48(91)65(109)88-28-7-16-44(88)58(102)79-34-52(96)97/h36-49,53,76,93H,4-35H2,1-3H3,(H2,70,94)(H2,71,95)(H,79,102)(H,80,98)(H,81,100)(H,82,103)(H,83,101)(H,84,104)(H,85,105)(H,86,99)(H,96,97)(H4,72,73,77)(H4,74,75,78)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEJFHBXHREXBP-AVAZHIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1566.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。